molecular formula C22H26F3N5O2 B10846581 N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B10846581
M. Wt: 449.5 g/mol
InChI Key: KMPCTCXLXOJTGD-UHFFFAOYSA-N
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Description

ADS-103274 is a small molecular drug with the chemical formula C22H26F3N5O2 . It is primarily known for its role as an investigative agent in scientific research. The compound has been studied for its potential therapeutic effects, particularly in the context of its interactions with specific molecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADS-103274 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of ADS-103274.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of ADS-103274 follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large-scale batch reactions are conducted in industrial reactors.

    Continuous flow processes: For higher efficiency, continuous flow processes may be employed.

    Quality control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ADS-103274 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups of ADS-103274.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with others.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

ADS-103274 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: ADS-103274 is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

ADS-103274 exerts its effects through interactions with specific molecular targets. The primary targets include:

The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • CHEMBL276393
  • BDBM50241099

Uniqueness

ADS-103274 is unique in its specific combination of functional groups and its high affinity for the 5-HT 2B receptor and melanin-concentrating hormone receptor 1. This makes it a valuable tool for studying these receptors and developing new therapeutic agents targeting these pathways .

Properties

Molecular Formula

C22H26F3N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-3-methylbenzimidazol-5-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide

InChI

InChI=1S/C22H26F3N5O2/c1-28(2)11-12-29(3)21-27-18-10-7-16(13-19(18)30(21)4)26-20(31)14-32-17-8-5-15(6-9-17)22(23,24)25/h5-10,13H,11-12,14H2,1-4H3,(H,26,31)

InChI Key

KMPCTCXLXOJTGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)N=C1N(C)CCN(C)C

Origin of Product

United States

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